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2-Methoxy-N-(3-quinuclidinyl)-5-

sulfamoylbenzamide

CAS No.: 62190-13-0

Cat. No.: B13824460

Get Quote

Executive Summary
Mosapride Citrate (Reference Listed Drug: Gasmotin®) is a selective 5-HT4 receptor agonist

used to treat gastrointestinal motility disorders.[1][2] Developing a generic equivalent requires

rigorous bioequivalence (BE) testing to demonstrate that the test formulation displays the same

rate and extent of absorption as the reference product.

This guide provides a technical roadmap for researchers designing BE studies for Mosapride

Citrate 5 mg tablets. It covers the mechanism of action, pharmacokinetic (PK) profile, clinical

study design, and validated bioanalytical protocols (LC-MS/MS).

Mechanism of Action & Metabolic Pathway
Mosapride functions as a gastroprokinetic agent.[2][3][4][5][6][7] Unlike cisapride, it has high

selectivity for 5-HT4 receptors and negligible affinity for 5-HT3 or D2 receptors, reducing the

risk of extrapyramidal symptoms or QT prolongation.
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Metabolic Activation
Mosapride is extensively metabolized in the liver, primarily by CYP3A4. The major active

metabolite is des-4-fluorobenzyl mosapride (M1), which retains pharmacological activity but is

less potent than the parent compound regarding 5-HT4 agonism.
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Figure 1: Mechanism of action and primary metabolic pathway of Mosapride Citrate.

Clinical Bioequivalence Study Design
To satisfy regulatory bodies (e.g., PMDA, NMPA, KFDA), the study must prove that the 90%

Confidence Intervals (CI) for the geometric mean ratios of AUC and Cmax fall within the 80.00–

125.00% acceptance range.

Core Protocol: Fasting Study (Pivotal)
Most regulatory guidelines prioritize the fasting study for immediate-release (IR)

gastroprokinetics.

Design: Randomized, open-label, two-period, two-sequence, single-dose crossover.

Subjects: Healthy adult volunteers (n = 24–30 typically provides >80% power).

Dose: Single 5 mg tablet.[4][6][8]

Washout Period: Minimum 7 days. (Mosapride t1/2 is ~2 hours; 7 days > 80 half-lives,

ensuring no carryover).

Sampling Schedule:
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Pre-dose (0 h)

Frequent sampling around Tmax (0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2.0 h)

Elimination phase (3, 4, 6, 8, 12, 24 h)[6]

Fed Study Considerations
While the Gasmotin® label permits administration before or after meals, a Fed BE study is

often required by the US FDA and other agencies for all solid oral dosage forms to rule out

dose-dumping.

Meal: Standard high-fat, high-calorie meal (approx. 800–1000 kcal).

Note: Food decreases Cmax and AUC in dogs significantly, but human studies show less

clinical impact. However, strict standardization is required.
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Figure 2: Standard crossover bioequivalence study workflow.

Bioanalytical Methodology (LC-MS/MS)
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Mosapride requires a high-sensitivity assay due to its relatively low Cmax (approx. 20–90

ng/mL for a 5 mg dose) and rapid elimination.

Validated Method Parameters
Instrument: LC-MS/MS (e.g., Triple Quadrupole).

Ionization: Electrospray Ionization (ESI), Positive mode.[3]

Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or TBME is preferred over

protein precipitation for cleaner baselines at lower LOQs.

Internal Standard (IS): Mosapride-d5 (deuterated) or Cisapride (if selectivity is proven).

Mass Spectrometry Transitions (MRM)
Analyte

Precursor Ion
(m/z)

Product Ion
(m/z)

Cone Voltage
(V)

Collision
Energy (eV)

Mosapride 422.2 198.1 40 25

IS (e.g.,

Tamsulosin)
409.1 228.1 35 20

Note: Transitions may vary slightly based on instrument calibration.

Comparative Performance Data
The following table summarizes pharmacokinetic parameters from published bioequivalence

studies comparing generic Mosapride (Test) against Gasmotin® (Reference).

Table 1: Summary of Pharmacokinetic Parameters (5 mg
Single Dose, Fasting)
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Parameter Definition
Reference
(Gasmotin)
Mean ± SD

Test
Formulation
Mean ± SD

Acceptance
Criteria (90%
CI)

Cmax (ng/mL)
Peak Plasma

Concentration
84.4 ± 25.1 98.9 ± 30.2 80.00 – 125.00%

Tmax (h) Time to Peak 0.7 ± 0.3 0.8 ± 0.4
N/A

(Comparable)

AUC0-t (ng[9]

[10]·h/mL)

Area Under

Curve (last

sample)

179.6 ± 55.4 184.4 ± 60.1 80.00 – 125.00%

t1/2 (h)
Elimination Half-

life
2.3 ± 0.4 2.4 ± 0.5 N/A

Data Source: Adapted from Kim et al. (2012) study on Korean volunteers [3].[9] Values may

vary by population (e.g., CYP3A4 polymorphism).

Statistical Interpretation
Intra-subject Variability: Mosapride generally exhibits low-to-moderate variability. A sample

size of 24 is usually sufficient to meet the power requirement.

Outliers: Due to the "first-pass" effect variability, occasional outliers may be observed. Pre-

specified statistical plans must account for outlier handling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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